2-(Benzylthio)-5-((4-methylbenzyl)thio)-1,3,4-thiadiazole
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Overview
Description
2-(benzylsulfanyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of benzylsulfanyl and 4-methylbenzylsulfanyl groups attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2-mercaptobenzothiazole with benzyl halides. A common method is a one-pot, two-step synthesis, which is both efficient and environmentally friendly. The reaction is carried out in water as the reaction medium, making it a green chemistry approach .
Step 1: The reaction begins with the nucleophilic substitution of 2-mercaptobenzothiazole with benzyl halides to form the intermediate benzylsulfanyl derivatives.
Step 2: The intermediate is then subjected to cyclization under acidic conditions to yield the final thiadiazole product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The benzylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Benzyl halides, sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It has potential as an antifungal agent, showing significant activity against phytopathogenic fungi.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the biological activity of thiadiazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound likely inhibits key enzymes or disrupts cellular processes essential for fungal growth and survival. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with the synthesis of essential biomolecules in fungi.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfonyl)benzothiazole: Another benzylsulfanyl derivative with antifungal properties.
2-[(4-methylbenzyl)sulfanyl]pyrimidine: A related compound with similar structural features.
Uniqueness
2-(benzylsulfanyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole is unique due to its dual benzylsulfanyl substitution, which imparts distinct chemical and biological properties
Properties
CAS No. |
477333-10-1 |
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Molecular Formula |
C17H16N2S3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H16N2S3/c1-13-7-9-15(10-8-13)12-21-17-19-18-16(22-17)20-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI Key |
YBTDDSDBEPNWJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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